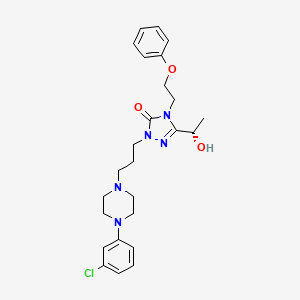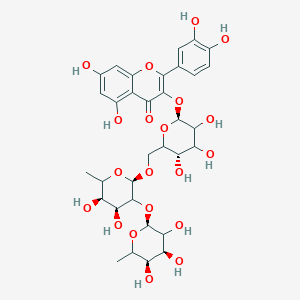
Quercetin 3-rhamnosyl-(1->2)-rhamnosyl-(1->6)-glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Rhamnoglucorhamnosyl quercetin is a flavonoid glycoside, a type of compound commonly found in various plants. It is known for its significant antioxidant, anti-inflammatory, and anticancer properties. This compound is a derivative of quercetin, a well-known flavonoid, and is often studied for its potential health benefits and applications in various fields such as medicine, biology, and chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Rhamnoglucorhamnosyl quercetin typically involves the glycosylation of quercetin. One common method is the enzymatic biotransformation of quercetin-3-glucoside using microbial enzymes. For instance, Bifidobacterium animalis subsp. lactis can catalyze the conversion of quercetin-3-glucoside to 3-Rhamnoglucorhamnosyl quercetin under specific conditions .
Industrial Production Methods
Industrial production of 3-Rhamnoglucorhamnosyl quercetin often involves the use of recombinant thermostable glycosidases. These enzymes are produced in bioreactors and are used to convert rutin, a glycosylated flavonoid, into quercetin and its derivatives. This method is efficient and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Rhamnoglucorhamnosyl quercetin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3-Rhamnoglucorhamnosyl quercetin can lead to the formation of quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
3-Rhamnoglucorhamnosyl quercetin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the chemical behavior of flavonoids.
Biology: It is studied for its antioxidant and anti-inflammatory properties, which can help in understanding cellular processes and disease mechanisms.
Medicine: It has potential therapeutic applications in treating conditions such as cancer, cardiovascular diseases, and inflammatory disorders.
Industry: It is used in the development of nutraceuticals and functional foods due to its health benefits .
Mechanism of Action
The mechanism of action of 3-Rhamnoglucorhamnosyl quercetin involves several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons.
Anti-inflammatory Activity: It inhibits the production of inflammatory cytokines and enzymes.
Anticancer Activity: It induces apoptosis in cancer cells and inhibits cell proliferation by modulating signaling pathways such as PI3K/Akt/mTOR .
Comparison with Similar Compounds
3-Rhamnoglucorhamnosyl quercetin is unique compared to other similar compounds due to its specific glycosylation pattern. Similar compounds include:
Quercetin: The aglycone form of 3-Rhamnoglucorhamnosyl quercetin, known for its antioxidant properties.
Rutin: A glycosylated form of quercetin with a rutinose sugar moiety.
Isoquercitrin: Another glycosylated form of quercetin with a glucose moiety at position 3 .
These compounds share similar biological activities but differ in their solubility, stability, and bioavailability, making 3-Rhamnoglucorhamnosyl quercetin a unique and valuable compound for various applications.
Properties
CAS No. |
98100-62-0 |
|---|---|
Molecular Formula |
C33H40O20 |
Molecular Weight |
756.7 g/mol |
IUPAC Name |
3-[(2S,5S)-6-[[(2R,4S,5R)-4,5-dihydroxy-6-methyl-3-[(2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C33H40O20/c1-9-19(38)23(42)26(45)31(48-9)53-30-25(44)20(39)10(2)49-33(30)47-8-17-21(40)24(43)27(46)32(51-17)52-29-22(41)18-15(37)6-12(34)7-16(18)50-28(29)11-3-4-13(35)14(36)5-11/h3-7,9-10,17,19-21,23-27,30-40,42-46H,8H2,1-2H3/t9?,10?,17?,19-,20-,21+,23-,24?,25-,26?,27?,30?,31-,32-,33+/m0/s1 |
InChI Key |
ZKLZXRYXKRWGQP-YFUGXPBBSA-N |
Isomeric SMILES |
CC1[C@@H]([C@@H](C([C@@H](O1)OC2[C@H]([C@H](C(O[C@H]2OCC3[C@H](C(C([C@@H](O3)OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)C)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OCC3C(C(C(C(O3)OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)C)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


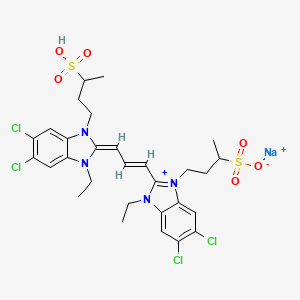
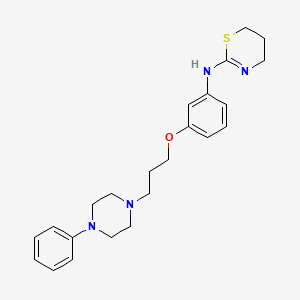

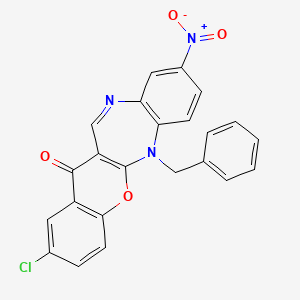
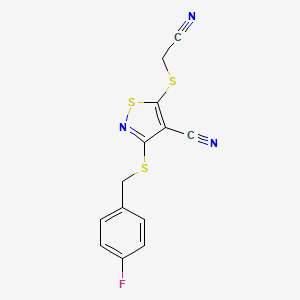
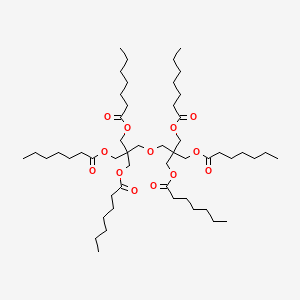
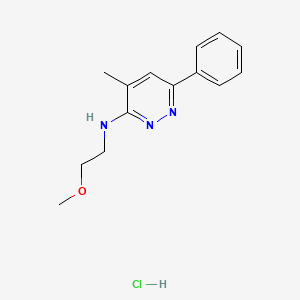
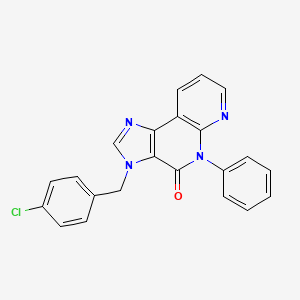
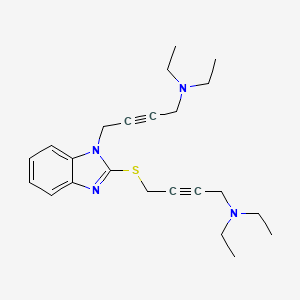
![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(9-ethyl-1-methyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)-hexylcarbamic acid](/img/structure/B15189904.png)
![8-(2-chloro-3-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B15189915.png)
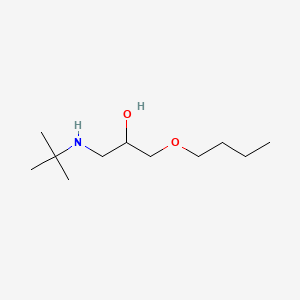
![1-[4-(4-Methyl-3-pentenyl)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B15189933.png)
